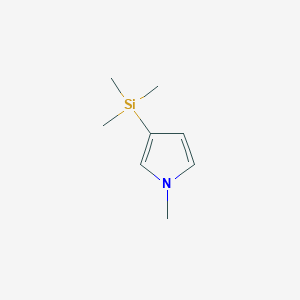![molecular formula C11H6N4 B3362241 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole CAS No. 96228-76-1](/img/structure/B3362241.png)
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole
Übersicht
Beschreibung
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole (PCB) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. PCB is a fused tricyclic system that consists of a pyrimidine ring, a cyclobutane ring, and a benzimidazole ring. In
Wirkmechanismus
The mechanism of action of 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole and its derivatives is not fully understood. However, several studies have suggested that this compound derivatives may exert their biological activities by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound derivatives have also been reported to interact with DNA and inhibit the activity of DNA topoisomerases.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, this compound derivatives have been reported to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. This compound derivatives have also been shown to exhibit antibacterial and antifungal activities. In addition, this compound-based materials have been investigated for their potential applications in organic electronics, such as organic solar cells and organic field-effect transistors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole and its derivatives in lab experiments include their unique structure, which allows for the design of novel compounds with diverse biological activities. This compound derivatives are also relatively easy to synthesize, making them accessible to researchers. However, the limitations of using this compound and its derivatives in lab experiments include their potential toxicity and the lack of understanding of their mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole and its derivatives. One direction is the development of more potent and selective derivatives for specific biological targets. Another direction is the investigation of the potential applications of this compound-based materials in organic electronics. Additionally, the development of new synthetic methods for this compound derivatives could lead to the discovery of novel compounds with unique biological activities. Finally, further studies are needed to elucidate the mechanism of action of this compound and its derivatives, which could lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and organic synthesis. This compound derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. This compound-based materials have also been investigated for their potential applications as organic semiconductors, fluorescent probes, and sensors.
Eigenschaften
IUPAC Name |
4,6,11,13-tetrazatetracyclo[7.6.0.03,7.010,15]pentadeca-1,3(7),4,8,10,12,14-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c1-6-7(2-10-9(1)13-5-14-10)11-8(6)3-12-4-15-11/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRKGCSMCLAZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)C4=CN=CN=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541141 | |
| Record name | 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96228-76-1 | |
| Record name | 3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3362185.png)



![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)




